(S)-4'-Hydroxywarfarin is a significant metabolite of the anticoagulant drug warfarin, which is widely used for the prevention of thromboembolic events. This compound is classified under the category of hydroxycoumarins and is primarily recognized for its role in the metabolism of warfarin in mammals, particularly through enzymatic processes involving cytochrome P-450 isoforms. The conversion of warfarin to (S)-4'-hydroxywarfarin is an important pathway that influences the pharmacokinetics and pharmacodynamics of warfarin therapy.
(S)-4'-Hydroxywarfarin is derived from warfarin, which is synthesized from coumarin derivatives. The primary source for the metabolic conversion of warfarin to (S)-4'-hydroxywarfarin involves microbial systems, particularly the fungus Cunninghamella bainieri, which has been shown to effectively catalyze this transformation under laboratory conditions . In terms of classification, (S)-4'-hydroxywarfarin falls under the broader category of anticoagulants and is specifically a hydroxylated derivative of warfarin.
The synthesis of (S)-4'-hydroxywarfarin can be achieved through various methods, including:
(S)-4'-Hydroxywarfarin participates in several chemical reactions:
The mechanism of action for (S)-4'-hydroxywarfarin involves:
Key physical and chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during pharmaceutical formulation.
(S)-4'-Hydroxywarfarin has several scientific applications:
Chemical Identity
(S)-4'-Hydroxywarfarin (Chemical Formula: C₁₉H₁₆O₅; Molecular Weight: 324.33 g/mol) is classified as a monohydroxylated derivative of S-warfarin. Its IUPAC name is 4-hydroxy-3-[(1S)-1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one, reflecting hydroxylation at the 4'-position of the pendant phenyl ring (Figure 1) [1] [6] [9]. The "S" designation specifies the chiral center at C1 of the side chain, mirroring the stereochemistry of its precursor, S-warfarin.
Structural Properties
Key identifiers include:
Table 1: Chemical Identifiers for (S)-4'-Hydroxywarfarin
Property | Value |
---|---|
CAS Registry Number | 68407-05-6 [(S)-form]; 24579-14-4 (racemic) |
Molecular Formula | C₁₉H₁₆O₅ |
Exact Mass | 324.0998 Da |
IUPAC Name | 4-hydroxy-3-[(1S)-1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one |
Synonyms | (S)-4’-OH warfarin; 4-Hydroxywarfarin (ambiguous) |
Metabolic Origins
(S)-4'-Hydroxywarfarin is generated primarily via CYP3A4-mediated oxidation of S-warfarin. This reaction exhibits strict stereoselectivity: While R-warfarin undergoes hydroxylation at positions 6, 7, 8, and 10, S-warfarin metabolism favors 7-hydroxylation (via CYP2C9) and minor 4’-hydroxylation (via CYP3A4) [2] [4] [8]. Early studies in rats and humans confirmed that 4'-hydroxylation is stereospecific for the S-enantiomer, with negligible formation from R-warfarin [4] [8].
Competing Metabolic Pathways
In human liver microsomes, CYP2C19 also contributes to 4’-hydroxywarfarin formation from both enantiomers, albeit with lower efficiency (Table 2) [3] [5]. Kinetic parameters reveal:
Table 2: Kinetic Parameters for 4’-Hydroxywarfarin Formation
Enzyme | Substrate | Km (μM) | Vmax (nmol/min/nmol P450) | Vmax/Km (×10³ min⁻¹μM⁻¹) |
---|---|---|---|---|
CYP2C19 | R-warfarin | 39 | 0.18 | 4.6 |
CYP2C19 | S-warfarin | 83 | 0.17 | 2.0 |
Inhibitory Effects on CYP2C9
Crucially, (S)-4'-hydroxywarfarin acts as a competitive inhibitor of CYP2C9—the primary enzyme responsible for metabolizing active S-warfarin. Inhibition studies using recombinant CYP2C9 and human liver microsomes demonstrate:
Impact on Warfarin Disposition
As a product of CYP3A4/CYP2C19 and inhibitor of CYP2C9, (S)-4'-hydroxywarfarin creates a metabolic feedback loop (Figure 2):
Plasma Levels and Elimination
(S)-4'-hydroxywarfarin exhibits distinct pharmacokinetics:
Table 3: Relative Abundance of Key Hydroxywarfarin Metabolites
Metabolite | Primary Enzyme | Relative Plasma Abundance | CYP2C9 Inhibition Ki (μM) |
---|---|---|---|
S-7-hydroxywarfarin | CYP2C9 | Highest | >100 (weak) |
S-10-hydroxywarfarin | CYP3A4 | High (2nd most abundant) | ~0.5 (strongest) |
(S)-4'-hydroxywarfarin | CYP3A4/CYP2C19 | Moderate | 8–15 |
Biomarker Potential
Unlike R-8-hydroxywarfarin (a CYP2C19 biomarker), (S)-4'-hydroxywarfarin lacks diagnostic specificity due to its formation by multiple enzymes. However, its urinary ratio to parent warfarin may reflect combined CYP3A4/CYP2C19 activity [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7